

Application Notes and Protocols for Turletricin

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Compound of Interest

Compound Name: *Turletricin*

Cat. No.: *B15137702*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Turletricin (also known as AM-2-19 and SF001) is a novel polyene macrolide antifungal agent. [1] It is a derivative of Amphotericin B engineered to exhibit reduced toxicity by demonstrating a higher selectivity for fungal ergosterol over mammalian cholesterol.[1][2] This document provides detailed guidelines for the laboratory handling, storage, and use of **Turletricin** in research settings.

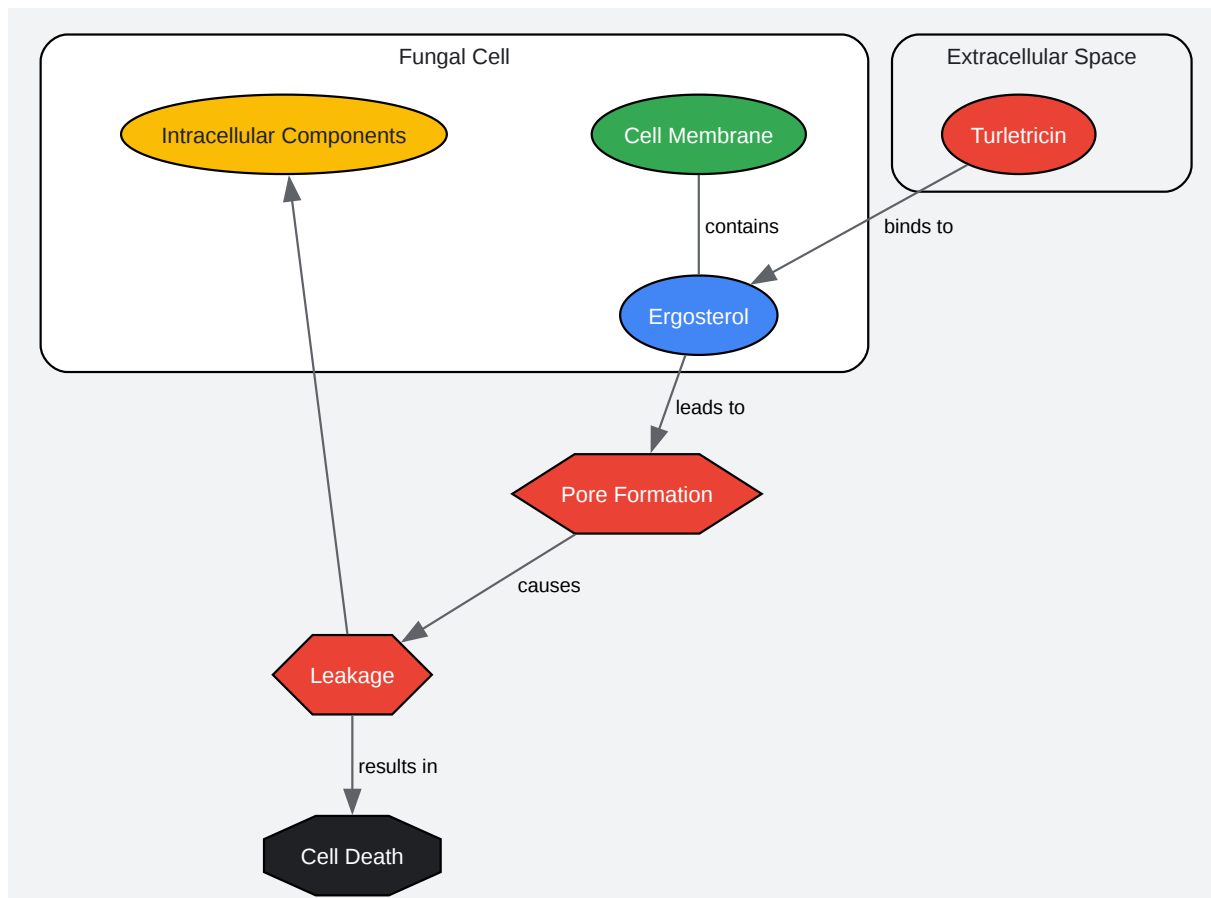
Chemical and Physical Properties

Turletricin is a complex molecule with a high molecular weight and amphiphilic properties. A summary of its key properties is provided in the table below.

Property	Value	Reference
Synonyms	AM-2-19, SF001	[1][3]
Molecular Formula	C ₅₀ H ₈₀ N ₂ O ₁₈	[3]
Molecular Weight	997.17 g/mol	[3]
Appearance	Solid powder	[3]
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) at 10 mM. Poorly soluble in water.	[3]
Purity	>98% (as determined by HPLC)	[3]

Mechanism of Action

Turletricin exerts its antifungal activity by selectively binding to and extracting ergosterol, an essential sterol component of the fungal cell membrane.[2] This interaction disrupts the integrity of the membrane, leading to the formation of pores or channels. The resulting leakage of essential intracellular ions and molecules ultimately causes fungal cell death.[4] Due to its engineered structure, **Turletricin** shows a lower affinity for cholesterol, the primary sterol in mammalian cell membranes, which is the basis for its improved safety profile compared to Amphotericin B.[1][2]



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Caption: Mechanism of action of **Turletricin** on a fungal cell.

Laboratory Handling and Storage

1. Personal Protective Equipment (PPE):

- Wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling **Turletricin**.
- For procedures that may generate aerosols or dust, use a fume hood and respiratory protection.

2. Storage Conditions:

- Solid Powder: Store at -20°C for long-term stability (up to 12 months).[3] For short-term storage (up to 6 months), 4°C is acceptable.[3]
- In Solvent (e.g., DMSO): Prepare stock solutions and store in small aliquots at -80°C to minimize freeze-thaw cycles.[3] Stock solutions are stable for up to 6 months at -80°C.[3]
- Protect from light and moisture. Polyene antifungals can be sensitive to degradation upon exposure to light.

3. Reconstitution:

- **Turletricin** is soluble in DMSO.[3]
- To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of **Turletricin** powder.
- For example, to a 1 mg vial of **Turletricin** (MW: 997.17 g/mol), add 100.3 µL of DMSO to achieve a 10 mM concentration.
- Vortex briefly to ensure complete dissolution.

4. Disposal:

- Dispose of unused **Turletricin** and contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standard methodologies for antifungal susceptibility testing of polyenes.

Materials:

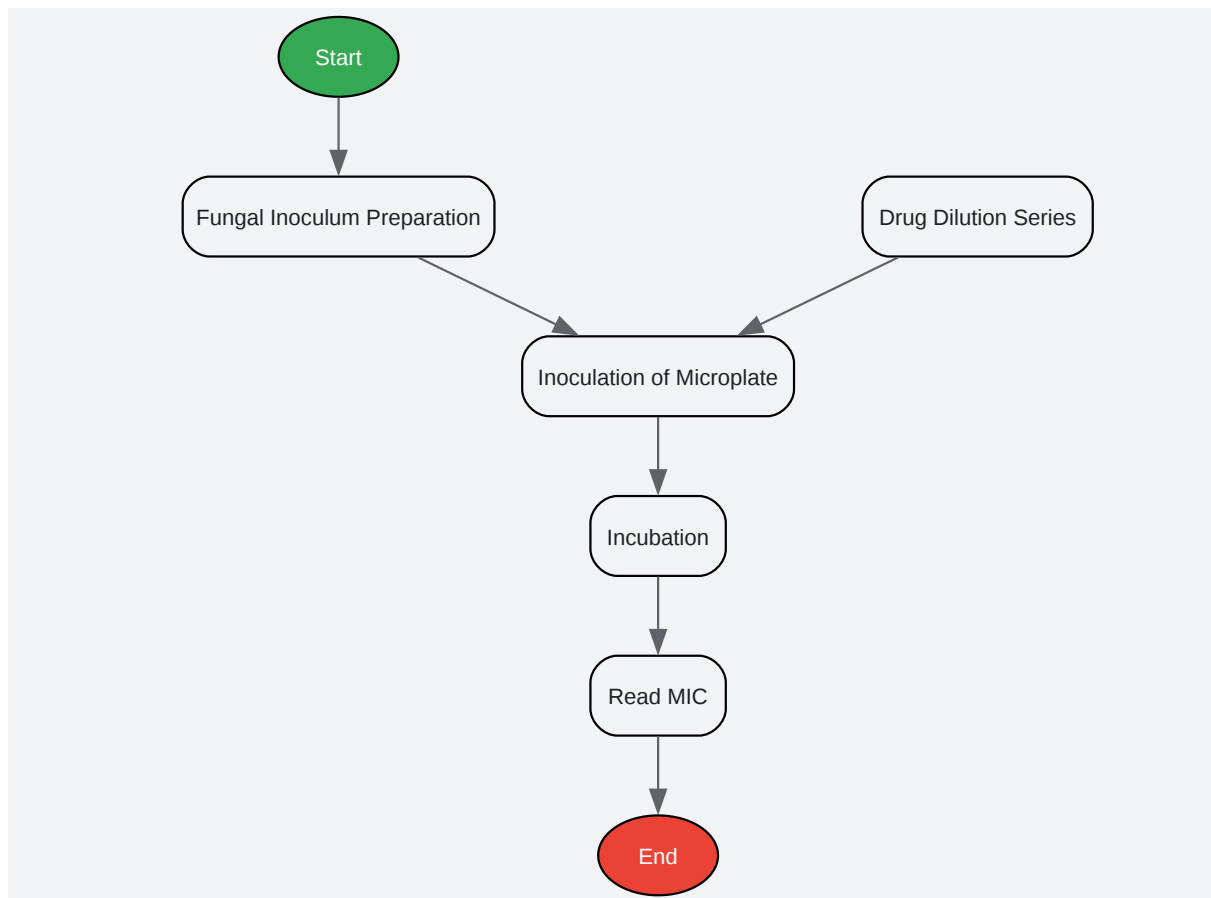
- **Turletricin** stock solution (10 mM in DMSO)

- Fungal isolate to be tested
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS
- Sterile 96-well flat-bottom microplates
- Sterile, disposable reagent reservoirs
- Multichannel pipette
- Incubator
- Spectrophotometer or microplate reader (optional, for quantitative reading)

Procedure:

- Fungal Inoculum Preparation:
 - Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh, pure culture.
 - Prepare a fungal suspension in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately $1-5 \times 10^6$ CFU/mL for yeast.
 - Further dilute the fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the test wells.
- Drug Dilution Series:
 - Prepare a working solution of **Turletricin** by diluting the 10 mM stock solution in RPMI-1640 medium. The initial concentration should be twice the highest final concentration to be tested.
 - In a 96-well microplate, add 100 μ L of RPMI-1640 medium to wells 2 through 11 of a designated row.
 - Add 200 μ L of the highest concentration of **Turletricin** working solution to well 1.

- Perform a 2-fold serial dilution by transferring 100 μ L from well 1 to well 2, mixing, and then transferring 100 μ L from well 2 to well 3, and so on, up to well 10. Discard 100 μ L from well 10.
- Well 11 will serve as the growth control (no drug). Well 12 will serve as the sterility control (no inoculum).
- Inoculation:
 - Add 100 μ L of the prepared fungal inoculum to wells 1 through 11. This will bring the final volume in each well to 200 μ L and dilute the drug concentrations by half.
 - Add 100 μ L of sterile RPMI-1640 medium to well 12.
- Incubation:
 - Cover the microplate and incubate at 35°C for 24-48 hours, depending on the growth rate of the fungal species.
- Reading the Results (Minimum Inhibitory Concentration - MIC):
 - The MIC is defined as the lowest concentration of **Turletricin** that causes a significant inhibition of fungal growth compared to the drug-free growth control.
 - For polyenes, the endpoint is typically read as the lowest concentration that results in complete inhibition of growth (no visible growth).
 - Results can be read visually or with a microplate reader at a wavelength appropriate for the medium and fungus.



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Caption: Workflow for antifungal susceptibility testing of **Turletricin**.

Data Presentation

Quantitative data from experiments should be summarized in a clear and structured format. An example table for presenting MIC data is provided below.

Fungal Species	Strain ID	Turletricin MIC (µg/mL)	Amphotericin B MIC (µg/mL)
Candida albicans	ATCC 90028		
Candida glabrata	Clinical Isolate 1		
Aspergillus fumigatus	ATCC 204305		
Cryptococcus neoformans	H99		

Troubleshooting

- **Precipitation of Turletricin:** If precipitation is observed in the stock solution or during dilutions, gently warm the solution and vortex. Ensure the final concentration of DMSO in the assay medium is low (typically <1%) to avoid solvent effects.
- **Inconsistent MIC Readings:** Ensure a standardized and homogenous inoculum is used. Variations in inoculum density can significantly affect MIC results.
- **Contamination:** Use sterile techniques throughout the procedure to avoid bacterial or fungal contamination. Include a sterility control in each experiment.

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References

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